N,N'-(Ethylenedioxy)di-phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) is an organic compound characterized by its unique structure, which includes two isoindoline-1,3-dione groups connected by an ethane-1,2-diylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) typically involves the reaction of isoindoline-1,3-dione with ethylene glycol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Isoindoline-1,3-dione+Ethylene glycolCatalyst2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality 2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione).
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Functionalized isoindoline derivatives
Scientific Research Applications
2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of high-performance polymers and materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Ethylenedioxy)diethyl acetate
- 2,2’-(Ethylenebis(oxy))bis(isoindoline-1,3-dione)
- 2,2’-(Ethylenedioxydi)bis(isoindoline-1,3-dione)
Uniqueness
2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) stands out due to its unique ethane-1,2-diylbis(oxy) linker, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O6/c21-15-11-5-1-2-6-12(11)16(22)19(15)25-9-10-26-20-17(23)13-7-3-4-8-14(13)18(20)24/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKMESCTNMNHID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCON3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367237 |
Source
|
Record name | MS-0459 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6437-67-8 |
Source
|
Record name | MS-0459 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(ETHYLENEDIOXY)DIPHTHALIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.